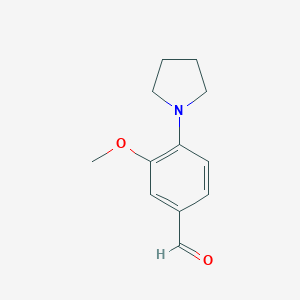

3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12-8-10(9-14)4-5-11(12)13-6-2-3-7-13/h4-5,8-9H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHEGLVHUQIEQEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424676 | |

| Record name | 3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116209-27-9 | |

| Record name | 3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Derivatization Strategies of 3 Methoxy 4 Pyrrolidin 1 Yl Benzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is a primary site for a variety of chemical transformations, most notably condensation reactions and oxidation-reduction processes.

The aldehyde functionality readily participates in condensation reactions with nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen double bonds. These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures.

Knoevenagel Condensation: In a Knoevenagel condensation, the aldehyde reacts with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base like piperidine (B6355638) or pyridine. wikipedia.orgyoutube.com For 3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde, this reaction would typically involve reagents like malonic acid or its esters, cyanoacetic acid, or thiobarbituric acid to yield α,β-unsaturated products. wikipedia.orgresearchgate.net The strong electron-donating nature of the pyrrolidine (B122466) group at the para position enhances the reactivity of the aldehyde, facilitating the condensation. tue.nltandfonline.com Greener, solvent-free methods for Knoevenagel condensations have been developed, often using environmentally benign catalysts like ammonium (B1175870) bicarbonate, which could be applicable here. tue.nltandfonline.comresearchgate.net

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes with a high degree of control over the location of the double bond. wikipedia.orglibretexts.orglibretexts.org The reaction involves a phosphonium (B103445) ylide (Wittig reagent), which attacks the aldehydic carbon. stackexchange.com The stereochemical outcome (Z or E-alkene) depends on the nature of the substituents on the ylide. wikipedia.orgstackexchange.com For an aldehyde like this compound, reaction with an unstabilized ylide such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield the corresponding terminal alkene.

Schiff Base Formation: The aldehyde can condense with primary amines to form imines, also known as Schiff bases. This reaction is crucial in the synthesis of various biologically active compounds and ligands. researchgate.netyoutube.comnih.gov For instance, reacting this compound with an aniline (B41778) derivative would produce the corresponding N-aryl imine.

A summary of representative condensation reactions is provided below.

Table 1: Examples of Condensation Reactions for Benzaldehydes| Reaction Name | Reagent Type | Product Type | Catalyst (Typical) |

|---|---|---|---|

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malonic Acid) | α,β-Unsaturated Carbonyl | Piperidine, Pyridine |

| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CHR) | Alkene | Base (e.g., n-BuLi) |

| Schiff Base Formation | Primary Amine (e.g., Aniline) | Imine | Acid/Base |

The aldehyde group's oxidation state can be readily altered, providing pathways to either alcohols or carboxylic acids.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 3-methoxy-4-(pyrrolidin-1-yl)benzyl alcohol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are effective for this transformation. ugm.ac.id Studies on similar molecules, such as vanillin (B372448) and 4-ethoxy-3-methoxybenzaldehyde, have shown that this reduction proceeds efficiently, sometimes enhanced by ultrasound irradiation. ugm.ac.id More complex polymeric borohydride reagents have also been developed for the reduction of substituted benzaldehydes. tsijournals.com

Oxidation: Oxidation of the aldehyde group yields the corresponding carboxylic acid, 3-methoxy-4-(pyrrolidin-1-yl)benzoic acid. A variety of oxidizing agents can accomplish this, including potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder, more selective reagents. For aldehydes with electron-donating groups like methoxy (B1213986), reagents such as Oxone or sodium perborate (B1237305) in acetic acid are effective. organic-chemistry.org Green methods using aqueous hydrogen peroxide with a selenium catalyst have also been reported for the oxidation of various benzaldehydes to carboxylic acids. mdpi.com

Reactivity of the Pyrrolidine Moiety

The pyrrolidine ring, specifically the nitrogen atom, is a key center of reactivity, primarily exhibiting nucleophilic and basic properties.

The lone pair of electrons on the nitrogen atom makes the pyrrolidine moiety nucleophilic. The synthesis of the parent compound itself relies on this reactivity, likely through a nucleophilic aromatic substitution reaction where pyrrolidine displaces a leaving group (e.g., a halogen or sulfonate) from the 4-position of a vanillin derivative. This type of N-arylation is a common method for forming N-aryl-substituted pyrrolidines. nih.gov

The nitrogen atom can undergo further reactions. It can be alkylated or acylated. A particularly important transformation is the reaction with electrophiles to form quaternary ammonium salts. Furthermore, the nitrogen lone pair allows it to act as a directing group in certain reactions or be a site for coordination with metal centers. In the context of electrophilic aromatic substitution on the benzene (B151609) ring, the nitrogen's lone pair is crucial for the strong activating, ortho-, para-directing effect of the pyrrolidine group. libretexts.org

Aromatic Ring Functionalization and Substituent Effects

Further substitution on the aromatic ring is governed by the directing effects of the existing methoxy and pyrrolidine substituents. Both are activating groups and direct incoming electrophiles to the ortho and para positions relative to themselves. wikipedia.orglibretexts.orgmsu.edu

The methoxy group at C-3 is an ortho-, para-director, activating positions C-2 and C-4, and to a lesser extent C-6.

The pyrrolidinyl group at C-4 is a very strong ortho-, para-director due to the nitrogen's ability to donate its lone pair into the ring. It strongly activates positions C-3 and C-5.

The combined effect of these two groups creates a highly activated aromatic system. The directing effects reinforce each other at position 5 and position 3 (which is already occupied). The positions available for electrophilic aromatic substitution are C-2, C-5, and C-6.

Position C-5: This position is ortho to the powerful pyrrolidinyl activator and meta to the methoxy group.

Position C-2: This position is ortho to the methoxy group and meta to the pyrrolidinyl group.

Position C-6: This position is para to the methoxy group and meta to the pyrrolidinyl group.

Given that the amino/pyrrolidinyl group is a much stronger activating group than the methoxy group, electrophilic substitution is most likely to occur at the positions most activated by it. libretexts.orgmsu.edu Therefore, position C-5 is the most probable site for electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions), as it is ortho to the strongly activating pyrrolidinyl group. wikipedia.orglibretexts.org Reaction at C-2 and C-6 would be less favored due to being meta to the stronger activating group.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Relation to -OCH₃ (C3) | Relation to -Pyrrolidine (C4) | Predicted Reactivity |

|---|---|---|---|

| C-2 | ortho | meta | Moderately Activated |

| C-5 | meta | ortho | Strongly Activated (Major Product) |

| C-6 | para | meta | Activated |

Electrophilic Aromatic Substitution Considerations

The benzaldehyde (B42025) ring of this compound is activated towards electrophilic aromatic substitution. The reactivity and orientation of incoming electrophiles are dictated by the electronic properties of the existing substituents: the methoxy group (-OCH3), the pyrrolidine group, and the aldehyde group (-CHO).

In general, electrophilic attack on an aromatic ring is favored at positions where the electron density is highest. This leads to the formation of a stabilized carbocation intermediate, often referred to as a σ-complex or benzenium ion. libretexts.org The stability of this intermediate is a key factor in determining the rate and outcome of the reaction.

Influence of Methoxy and Pyrrolidine Groups on Aromatic Reactivity

Both the methoxy and pyrrolidine groups are strong electron-donating groups. The oxygen atom in the methoxy group and the nitrogen atom in the pyrrolidine group possess lone pairs of electrons that can be delocalized into the benzene ring through resonance. This increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. brainly.com

Specifically, these groups are ortho, para-directing. This means they direct incoming electrophiles to the positions ortho and para to themselves. The resonance structures of the intermediate carbocation show that the positive charge can be delocalized onto the electron-donating heteroatoms, leading to a more stable intermediate when the attack occurs at these positions. libretexts.org

Conversely, the aldehyde group is an electron-withdrawing group. It deactivates the aromatic ring towards electrophilic substitution and is a meta-director. libretexts.org This is due to the polarization of the carbonyl bond, which draws electron density away from the ring.

In this compound, the powerful activating and ortho, para-directing effects of the methoxy and pyrrolidine groups dominate over the deactivating and meta-directing effect of the aldehyde group. The positions on the ring are numbered starting from the aldehyde group as position 1. Therefore, the methoxy group is at position 3 and the pyrrolidine group is at position 4. The positions open for substitution are 2, 5, and 6. Position 2 is ortho to the aldehyde and meta to the pyrrolidine. Position 5 is meta to the aldehyde and ortho to the pyrrolidine and meta to the methoxy group. Position 6 is ortho to the aldehyde and meta to the methoxy group. The strong activating effect of the pyrrolidine group at position 4 will strongly direct incoming electrophiles to its ortho position, which is position 5.

Coupling Reactions

The aldehyde functional group of this compound can readily participate in various coupling reactions to form more complex molecules. For instance, it can undergo condensation reactions with primary amines to form Schiff bases.

Furthermore, the aromatic ring itself can be functionalized to participate in cross-coupling reactions. For example, halogenation of the aromatic ring would introduce a handle for well-established cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of a wide variety of substituents.

Derivatization for Enhanced Chemical Utility

Introduction of Chromophores or Fluorophores for Analytical Purposes

The chemical structure of this compound can be modified to introduce chromophoric or fluorophoric moieties. This derivatization is a common strategy to enhance the detection of molecules in analytical techniques such as HPLC-UV or HPLC-fluorescence detection. nih.gov

For example, the aldehyde group can be reacted with a variety of reagents to introduce groups that absorb light in the UV-visible region (chromophores) or that emit light upon excitation (fluorophores). This can significantly improve the sensitivity and selectivity of analytical methods. nih.gov

Formation of Conjugates and Scaffolds

The functional groups of this compound make it a versatile building block for the synthesis of larger, more complex molecules. The aldehyde can serve as a reactive handle for conjugation to other molecules of interest, such as biomolecules or synthetic polymers.

The aromatic ring, with its activated positions for substitution, provides a scaffold upon which more elaborate chemical structures can be built. This allows for the systematic modification of the molecule's properties for various applications. For instance, derivatives of similar benzaldehydes have been used in the synthesis of heterocyclic compounds with potential biological activity.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds in solution. By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), detailed information about the chemical environment of each atom can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR)

A ¹H NMR spectrum of 3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde would be expected to show distinct signals corresponding to the protons of the aldehyde, the aromatic ring, the methoxy (B1213986) group, and the pyrrolidine (B122466) ring. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would provide crucial information for structural assignment.

Expected ¹H NMR Data:

Aldehyde Proton (-CHO): A singlet peak in the downfield region, typically between δ 9.5 and 10.5 ppm.

Aromatic Protons: Three signals corresponding to the protons on the trisubstituted benzene (B151609) ring. Their chemical shifts and coupling constants would confirm the substitution pattern.

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, expected in the range of δ 3.8-4.0 ppm.

Pyrrolidine Protons: Two sets of multiplets corresponding to the α- and β-protons of the pyrrolidine ring, likely in the upfield region of the spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and chemical environment.

Expected ¹³C NMR Data:

Aldehyde Carbonyl Carbon: A signal in the highly deshielded region, around δ 190 ppm.

Aromatic Carbons: Six signals for the benzene ring carbons. The carbons attached to the methoxy, pyrrolidine, and aldehyde groups would have characteristic chemical shifts.

Methoxy Carbon: A signal around δ 55-60 ppm.

Pyrrolidine Carbons: Two signals for the non-equivalent carbons of the pyrrolidine ring.

Two-Dimensional NMR Techniques for Structural Confirmation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, various 2D NMR experiments would be essential. These include:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the aromatic and pyrrolidine rings.

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide the highly accurate mass of the molecular ion of this compound. This data is crucial for determining the precise elemental formula of the compound, distinguishing it from other isomers or compounds with the same nominal mass. The expected exact mass can be calculated from the atomic masses of its constituent elements (C₁₂H₁₅NO₂).

Fragmentation Pattern Analysis

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking down into smaller, charged fragments. The pattern of these fragments is often unique to a particular molecule and can provide valuable structural information. For this compound, characteristic fragmentation pathways could involve:

Loss of the aldehyde group (CHO).

Cleavage of the methoxy group (CH₃).

Fragmentation of the pyrrolidine ring.

Formation of a stable tropylium (B1234903) ion or other resonance-stabilized fragments.

Analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) experiments, would further corroborate the proposed structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) are fundamental in elucidating the structure of this compound. IR spectroscopy is instrumental in identifying the vibrational modes of its functional groups, while UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the aldehyde, the methoxy group, the pyrrolidine ring, and the aromatic ring.

The analysis of related benzaldehyde (B42025) derivatives provides a basis for predicting the key vibrational frequencies. researchgate.net For instance, the carbonyl (C=O) stretching vibration of the aldehyde group is one of the most prominent peaks in the IR spectrum of benzaldehydes, typically appearing in the region of 1700-1720 cm⁻¹. researchgate.net In conjugated systems, such as this one, the exact position of this band can be influenced by the electronic effects of the substituents on the benzene ring.

The spectrum is also characterized by C-H stretching vibrations. The aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the pyrrolidine and methoxy groups are anticipated just below 3000 cm⁻¹. The C-O stretching vibrations of the ether linkage from the methoxy group typically appear in the 1200-1300 cm⁻¹ region. researchgate.net

A comparative look at the IR spectrum of a similar structure, 3-hydroxy-4-methoxybenzaldehyde, shows a strong C=O peak at 1673 cm⁻¹ and aromatic C=C stretching around 1607 cm⁻¹ and 1513 cm⁻¹. chegg.comnist.gov For this compound, the presence of the electron-donating pyrrolidine group is expected to influence the position of these bands.

Table 1: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde | C=O Stretch | ~1680 - 1700 |

| Aromatic Ring | C-H Stretch | ~3000 - 3100 |

| C=C Stretch | ~1580 - 1600 & ~1450-1500 | |

| Alkane (Pyrrolidine) | C-H Stretch | ~2850 - 2960 |

| Ether (Methoxy) | C-O Stretch | ~1250 - 1300 |

| C-H Stretch | ~2830 - 2850 | |

| Tertiary Amine | C-N Stretch | ~1180 - 1220 |

This table is predictive and based on data from analogous compounds.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugation and chromophores. The UV-Vis spectrum of this compound is expected to show distinct absorption bands due to the presence of the substituted benzene ring, which acts as a chromophore.

The electronic spectrum of benzaldehyde derivatives typically displays two main absorption bands: a strong band around 240-260 nm corresponding to the π → π* transition of the benzene ring, and a weaker band around 280-300 nm attributed to the n → π* transition of the carbonyl group. The presence of substituents on the aromatic ring can cause a shift in these absorption maxima (λ_max).

For 4-methoxybenzaldehyde (B44291), a related compound, UV-Vis spectra show absorption maxima that can be used for comparison. nist.gov The methoxy and pyrrolidinyl groups on the ring in this compound are both auxochromes, which are expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π → π* transition. This is due to the extension of the conjugated system by the lone pair of electrons on the nitrogen and oxygen atoms.

Table 2: Predicted UV-Vis Absorption Characteristics for this compound

| Transition | Expected λ_max (nm) | Chromophore |

| π → π | ~260 - 280 | Substituted Benzene Ring |

| n → π | ~310 - 340 | Carbonyl Group |

This table is predictive and based on the analysis of similar chromophoric systems.

Other Analytical Techniques for Purity and Characterization

Beyond IR and UV-Vis spectroscopy, a range of other analytical methods are essential for the comprehensive characterization and purity assessment of this compound. These techniques provide complementary information about the molecular structure, mass, and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for detailed structural elucidation.

¹H NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity. Key signals would include the aldehyde proton (around 9-10 ppm), aromatic protons, methoxy protons (a singlet around 3.8-4.0 ppm), and the methylene (B1212753) protons of the pyrrolidine ring.

¹³C NMR would show distinct signals for each carbon atom, including the carbonyl carbon (typically >190 ppm), aromatic carbons, the methoxy carbon, and the carbons of the pyrrolidine ring.

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak in the mass spectrum would confirm the compound's molecular formula. Fragmentation analysis can help to verify the structure by showing the loss of specific groups like the aldehyde or parts of the pyrrolidine ring.

Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimental values are compared with the calculated theoretical values to confirm the empirical formula. researchgate.net

Chromatographic Techniques: Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are vital for assessing the purity of the compound. nist.gov These methods separate the target compound from any impurities or starting materials, and the purity can be quantified by the relative area of the peaks.

The synthesis of related benzaldehyde derivatives often involves purification by crystallization and characterization using a combination of these techniques to ensure high purity and confirm the intended structure. researchgate.netresearchgate.netorientjchem.org

Computational Chemistry and Theoretical Investigations

Electronic Structure AnalysisAnalysis of the electronic structure provides crucial information about a molecule's reactivity and properties.

Molecular Hardness and Electronegativity

In the realm of computational chemistry, molecular hardness (η) and electronegativity (χ) are fundamental concepts derived from Density Functional Theory (DFT) that help in understanding the chemical reactivity and stability of a molecule. Electronegativity, a measure of a molecule's ability to attract electrons, and molecular hardness, a measure of its resistance to a change in its electron distribution, are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For 3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde, the presence of both an electron-donating methoxy (B1213986) group and a pyrrolidine (B122466) ring, along with an electron-withdrawing aldehyde group, would create a complex electronic environment. The pyrrolidine group, being a secondary amine, is a strong electron-donating group, which would increase the electron density of the benzene (B151609) ring, likely leading to a lower electronegativity and a smaller HOMO-LUMO energy gap. A smaller energy gap is indicative of a "softer" molecule, suggesting higher reactivity. Computational studies on similar molecules, such as N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, have shown that a small HOMO-LUMO energy gap indicates that charge transfer can readily occur within the molecule, signifying its reactive nature. nih.gov

A hypothetical data table for the molecular hardness and electronegativity of this compound, if determined through DFT calculations, would resemble the following:

| Parameter | Symbol | Calculated Value (eV) |

| HOMO Energy | EHOMO | Value |

| LUMO Energy | ELUMO | Value |

| Energy Gap | ΔE | Value |

| Electronegativity | χ | Value |

| Molecular Hardness | η | Value |

| Chemical Potential | μ | Value |

| Global Electrophilicity Index | ω | Value |

Vibrational and Conformational Analysis

Theoretical Vibrational Frequencies and Raman Spectra

Theoretical vibrational analysis, typically performed using DFT methods, is a powerful tool for predicting the infrared (IR) and Raman spectra of a molecule. These calculations can provide the vibrational frequencies and intensities of the normal modes of a molecule, which can then be compared with experimental data for structural confirmation.

For this compound, a computational analysis would be expected to reveal characteristic vibrational modes. Studies on analogous compounds like 2-methoxybenzaldehyde (B41997) and 4-methoxybenzaldehyde (B44291) have successfully used periodic DFT calculations to assign vibrational modes. nih.govacs.org For instance, the C=O stretching frequency of the aldehyde group is a prominent feature in the IR spectra of benzaldehydes and is known to be sensitive to the electronic effects of other substituents on the ring. nih.gov The presence of the electron-donating pyrrolidine and methoxy groups would likely shift this frequency compared to unsubstituted benzaldehyde (B42025). Other expected characteristic vibrations would include the C-H stretching and bending modes of the aromatic ring, the aldehyde group, and the pyrrolidine and methoxy substituents, as well as the C-N stretching of the pyrrolidine ring and the C-O stretching of the methoxy group.

A table of theoretical vibrational frequencies for an analogous compound, 4-phenylbenzaldehyde, has been generated through DFT calculations, providing a reference for the types of vibrational modes and their expected wavenumbers. mdpi.com

Conformational Isomerism and Tautomerism Studies

The conformational landscape of this compound is expected to be influenced by the rotational freedom around several single bonds. The orientation of the methoxy group and the pyrrolidine ring relative to the benzene ring, as well as the conformation of the five-membered pyrrolidine ring itself, would give rise to different conformers.

Computational studies on p-methoxybenzoyl derivatives have shown that the methoxyphenyl ring is often twisted relative to the carbonyl plane due to steric factors. rsc.org Similarly, the pyrrolidine ring in enamines can adopt various puckered conformations. ias.ac.in A thorough conformational analysis of this compound would involve systematically exploring these rotational and puckering degrees of freedom to identify the lowest energy conformers. Such studies are crucial as the relative stability of different conformers can influence the molecule's reactivity and biological activity.

Tautomerism, the interconversion of constitutional isomers, is less likely to be a significant factor for this compound in its ground state. The most common form of tautomerism for carbonyl compounds is keto-enol tautomerism. While the aldehyde group could theoretically tautomerize to a vinyl alcohol, this form is generally much less stable for simple aldehydes.

Mechanistic Insights from Computational Modeling

Reaction Pathway Exploration and Transition State Analysis

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states that connect them. Transition state theory allows for the calculation of reaction rates from the properties of the transition state structure. acs.orgnih.gov

For this compound, computational studies could explore a variety of reactions. For example, the aldehyde functional group is susceptible to nucleophilic attack. The mechanism of such a reaction, including the structure and energy of the transition state, could be modeled. The oxidation of the aldehyde to a carboxylic acid is another common reaction for which the mechanism could be computationally investigated. Studies on the oxidation of substituted benzaldehydes have utilized computational methods to correlate reaction rates with the electronic properties of the substituents. nih.gov

Kinetic and Thermodynamic Selectivity

In many chemical reactions, multiple products can be formed from a single set of reactants. The distribution of these products can be governed by either kinetic or thermodynamic control. wikipedia.orgjackwestin.comlibretexts.orglibretexts.org Kinetic control favors the product that is formed fastest (i.e., has the lowest activation energy), while thermodynamic control favors the most stable product.

Computational chemistry can be used to predict whether a reaction will be under kinetic or thermodynamic control by calculating the activation energies for the formation of each product and the relative thermodynamic stabilities of the products. For reactions involving this compound that could lead to multiple products, such as electrophilic substitution on the aromatic ring, computational modeling could predict the regioselectivity by comparing the energies of the transition states leading to ortho, meta, and para substitution. The electron-donating nature of the methoxy and pyrrolidine groups would strongly influence this selectivity.

Non-Linear Optical (NLO) Properties Theoretical Prediction

Theoretical investigations into the non-linear optical (NLO) properties of organic molecules are crucial for the rational design of new materials for optoelectronics and photonics. While direct computational studies specifically targeting this compound are not extensively available in the reviewed literature, its NLO properties can be reliably predicted by examining theoretical studies on structurally analogous compounds.

A particularly relevant analogue is 4-(dimethylamino)benzaldehyde (B131446) (DMABA), which, like the target molecule, features a strong electron-donating group (EDG) at the para-position relative to the electron-withdrawing aldehyde group (EWG). This "push-pull" architecture is a well-established motif for enhancing second-order NLO responses. The pyrrolidinyl group in this compound is a potent electron donor, comparable to the dimethylamino group. Furthermore, the presence of an additional electron-donating methoxy group at the meta-position is expected to further amplify the NLO response by increasing the electron density of the aromatic ring.

The NLO properties of a molecule are fundamentally linked to its electronic structure, particularly the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). Density Functional Theory (DFT) is a powerful computational method used to predict these properties. Studies on various substituted benzaldehydes provide insight into how different functional groups affect the NLO response.

For instance, DFT calculations on para-substituted benzaldehydes demonstrate a significant enhancement in hyperpolarizability when a strong electron-donating group is present. The intramolecular charge transfer (ICT) from the donor group (pyrrolidinyl) to the acceptor group (aldehyde) through the π-conjugated benzene ring is the primary mechanism responsible for large β values. This charge transfer is facilitated by the delocalization of electrons across the molecule, which is enhanced by the planarity of the benzaldehyde scaffold.

The key parameters that quantify NLO activity are:

Polarizability (α): The ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary determinant of second-order NLO activity, such as second-harmonic generation (SHG). A large β value is highly desirable for NLO materials.

Theoretical calculations on chloro-substituted benzaldehydes have provided specific values for these parameters. mdpi.comresearchgate.net While the chloro group is an electron-withdrawing group, these studies offer a framework for understanding how substituents influence NLO properties and present the data in a structured manner. For a more direct comparison, computational studies on benzaldehyde derivatives with electron-donating amino groups are more predictive. A study on (E)-benzaldehyde phenylhydrazone, another D-A substituted system, has systematically investigated the substituent effect on the first hyperpolarizability, confirming that the strategic placement of donor and acceptor groups significantly enhances the NLO response. nih.gov

Based on the established principles and the data from analogous systems, this compound is predicted to be a potent NLO material. The combination of the strong pyrrolidinyl donor, the aldehyde acceptor, and the auxiliary methoxy donor group creates a highly polarized electronic system conducive to a large first-order hyperpolarizability (β).

Table 1: Predicted NLO Properties of Benzaldehyde Derivatives (Illustrative Data)

The following table presents illustrative data from DFT calculations on a related benzaldehyde derivative to provide a quantitative perspective. The values for 4-(dimethylamino)benzaldehyde are included as a reference point for a strong donor-acceptor system.

| Compound Name | Dipole Moment (µ) [Debye] | Polarizability (α) [esu] | First-Order Hyperpolarizability (β) [esu] |

| p-Chlorobenzaldehyde | 2.1276 mdpi.comresearchgate.net | 74.34 x 10⁻²⁴ | 820.22 x 10⁻³⁰ mdpi.comresearchgate.net |

| 4-(dimethylamino)benzaldehyde | Value not explicitly found in search results | Value not explicitly found in search results | Value not explicitly found in search results |

The significantly larger predicted β value for benzaldehydes with strong electron-donating groups compared to those with withdrawing groups underscores the potential of this compound as a high-performance NLO material. mdpi.comresearchgate.netnih.gov

Role As a Chemical Building Block and in Advanced Material Design

Scaffold for Complex Molecular Synthesis

The intrinsic chemical functionalities of 3-methoxy-4-(pyrrolidin-1-yl)benzaldehyde make it an excellent scaffold for the assembly of complex molecules, particularly those with pharmaceutical relevance. The aldehyde group provides a reactive handle for a multitude of chemical transformations, including condensations, oxidations, reductions, and the formation of carbon-carbon and carbon-nitrogen bonds.

A significant application of this scaffold is in the synthesis of inhibitors for phosphodiesterase 10A (PDE10A), an enzyme linked to central nervous system disorders like schizophrenia. nih.gov Researchers have utilized related substituted benzaldehydes as foundational components to construct analogs of papaverine (B1678415), a known PDE10A inhibitor. nih.govnih.gov The synthesis often involves a multi-step sequence where the benzaldehyde (B42025) derivative is first reacted to form an intermediate, which then undergoes further transformations and cyclizations to yield the final complex isoquinoline-based structure. nih.govunigoa.ac.in For instance, substituted benzaldehydes can be condensed with nitromethane, followed by reduction and subsequent reactions to build the core structure of these inhibitors. nih.gov

The pyrrolidine (B122466) ring and the methoxy (B1213986) group on the benzaldehyde are not merely passive substituents; they play a crucial role in modulating the biological activity and pharmacokinetic properties of the final compound. By modifying these groups, chemists can fine-tune the molecule's interaction with its biological target. This approach of using a central, modifiable scaffold is fundamental to modern drug discovery and the creation of pseudo-natural products—compounds that are inspired by natural products but possess novel structures and potentially improved properties. nih.gov

The following table summarizes examples of complex molecules synthesized using substituted benzaldehydes as a foundational scaffold.

| Target Molecule Class | Scaffold/Precursor | Key Synthetic Steps | Therapeutic Target |

| Papaverine Analogs | Substituted Benzaldehydes | Condensation, Reduction, Cyclization | Phosphodiesterase 10A (PDE10A) nih.gov |

| Pyrrolidine-fused Cycloheptaindoles | N/A | (3+2) Cycloaddition | Potential Pseudo-Natural Products nih.gov |

| Meropenem Adjuvants | Methyl Ferulate | 1,3-Dipolar Cycloaddition | New Delhi metallo-β-lactamase (NDM-1) rsc.org |

Precursor for Heterocyclic System Construction

The construction of heterocyclic rings—cyclic compounds containing atoms of at least two different elements in their rings—is a cornerstone of medicinal chemistry, as these motifs are prevalent in a vast number of pharmaceuticals. This compound is an adept precursor for building such systems.

The aldehyde functionality is a key reactive site for initiating cyclization reactions. For example, it can participate in condensation reactions with amines or other nucleophiles to form imines, which can then undergo intramolecular reactions to form new rings. A prominent example is the Bischler-Napieralski reaction, a classic method for synthesizing dihydroisoquinolines, which can then be oxidized to form the aromatic isoquinoline (B145761) ring system found in papaverine and its analogs. unigoa.ac.in

Furthermore, the electron-donating nature of the pyrrolidine and methoxy substituents activates the aromatic ring, facilitating electrophilic substitution reactions that can be harnessed to construct fused ring systems. The strategic placement of these groups influences the regioselectivity of these cyclization reactions, allowing for controlled and predictable synthesis of complex heterocyclic architectures. The use of azomethine ylides in (3+2) cycloaddition reactions is another powerful strategy for constructing pyrrolidine-fused ring systems, leading to novel tetracyclic scaffolds. nih.gov

Applications in Supramolecular Chemistry and Organic Frameworks

Supramolecular chemistry, which focuses on chemical systems composed of a discrete number of molecules bound by non-covalent interactions, offers a frontier for advanced material design. nih.govfrontiersin.org While direct applications of this compound in this field are emerging, its structural motifs are highly relevant to the design of components for supramolecular assemblies and metal-organic frameworks (MOFs). nih.govresearchgate.netbham.ac.uk

MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. bham.ac.uk The benzaldehyde derivative, or molecules derived from it, can be functionalized with coordinating groups like carboxylates, which can then bind to metal centers to form extended, porous frameworks. frontiersin.org The size, shape, and functionality of the pores within these frameworks can be tuned by carefully selecting the organic linker. bham.ac.uk The pyrrolidine and methoxy groups can influence the framework's properties by projecting into the pores, modifying their polarity, and creating specific binding sites for guest molecules. researchgate.net This is crucial for applications such as gas storage, separation, and catalysis. bham.ac.uk

The principles of supramolecular chemistry, such as hydrogen bonding, π-π stacking, and host-guest interactions, are central to how MOFs function. nih.govfrontiersin.org The aromatic ring of the benzaldehyde derivative can engage in π-π stacking interactions, while the oxygen of the methoxy group and the nitrogen of the pyrrolidine ring can act as hydrogen bond acceptors, guiding the self-assembly of larger structures.

Design of Molecules with Tunable Chemical Properties

A key advantage of using this compound as a building block is the ability to design final molecules with finely tuned properties. The structure-activity relationship (SAR) is a critical concept in drug design, and this benzaldehyde derivative provides multiple points for modification to explore SAR. nih.gov

By systematically altering the substituents on the aromatic ring, chemists can modulate the electronic properties of the molecule. For instance, replacing the pyrrolidine with other amines or altering the position of the methoxy group can have a significant impact on the binding affinity and selectivity of a drug candidate for its target protein. nih.gov In the development of PDE10A inhibitors, researchers found that such modifications dramatically influenced the inhibitory potency (IC50 value) of the resulting compounds. nih.gov

This tunability extends beyond biological activity to physicochemical properties. Modifications can alter a molecule's solubility, lipophilicity, and metabolic stability, which are all critical factors for its efficacy as a potential therapeutic agent. The ability to create a library of related compounds from a single, versatile precursor like this compound is a powerful strategy in modern chemical research, enabling the optimization of molecular properties for specific applications in medicine and materials science. nih.gov

Conclusion and Future Research Perspectives

Summary of Current Research Landscape

A thorough review of the existing scientific literature reveals that 3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde is a compound that remains largely on the periphery of focused academic and industrial research. While it is commercially available from several chemical suppliers, indicating that synthetic routes have been developed, detailed peer-reviewed studies on its synthesis, characterization, and reactivity are conspicuously absent. Its primary role appears to be that of a potential building block in organic synthesis, likely due to its functionalized benzaldehyde (B42025) structure. The presence of both a strong electron-donating amine and a moderately electron-donating methoxy (B1213986) group, ortho and para to the aldehyde respectively, suggests a rich but unexplored reactivity profile. The current landscape is therefore one of potential rather than established knowledge, inviting the scientific community to delineate the fundamental chemical properties of this intriguing molecule.

Unexplored Synthetic Avenues

Given the lack of published synthetic procedures for this compound, several plausible and unexplored synthetic avenues can be proposed based on established organic chemistry principles.

One of the most direct and likely viable routes is through nucleophilic aromatic substitution (SNAr) . This would likely involve the reaction of a suitable precursor, such as 4-fluoro-3-methoxybenzaldehyde (B144112), with pyrrolidine (B122466). The electron-withdrawing nature of the aldehyde group would activate the para position to nucleophilic attack by the secondary amine. This reaction is often facilitated by a base to neutralize the generated hydrofluoric acid and may be accelerated by polar aprotic solvents and elevated temperatures.

Another potential, though likely more complex, approach would be the formylation of a pre-functionalized aromatic ring . For instance, the synthesis could start with the preparation of 1-(3-methoxyphenyl)pyrrolidine, followed by the introduction of the aldehyde group at the 4-position. A number of formylation reactions could be explored, such as the Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) or the Duff reaction (using hexamethylenetetramine). The regioselectivity of the formylation would be a critical aspect to investigate, as the methoxy and pyrrolidinyl groups would direct the substitution to different positions.

Advanced Characterization Opportunities

A comprehensive characterization of this compound is essential for confirming its structure and understanding its properties. A suite of modern analytical techniques could be employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy would provide detailed structural information.

In ¹H NMR, the aldehydic proton would be expected to appear as a singlet in the downfield region (δ 9-10 ppm). The aromatic protons would exhibit a characteristic splitting pattern, and the protons of the methoxy and pyrrolidinyl groups would have distinct chemical shifts and integrations.

¹³C NMR would show a characteristic peak for the carbonyl carbon around 190 ppm, along with signals for the aromatic carbons and the aliphatic carbons of the substituents.

Infrared (IR) Spectroscopy would be useful for identifying the key functional groups. A strong absorption band in the region of 1670-1700 cm⁻¹ would be indicative of the conjugated carbonyl (C=O) stretch of the aldehyde.

Mass Spectrometry (MS) would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

| Technique | Expected Observations |

| ¹H NMR | Aldehydic proton (singlet, δ 9-10 ppm), distinct aromatic, methoxy, and pyrrolidinyl proton signals. |

| ¹³C NMR | Carbonyl carbon (δ ~190 ppm), aromatic and aliphatic carbon signals. |

| IR Spectroscopy | Strong C=O stretch (1670-1700 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (205.26 g/mol ). |

| X-ray Crystallography | Unambiguous determination of the three-dimensional molecular structure. |

Potential for Novel Chemical Transformations and Derivatizations

The unique electronic nature of this compound, with its electron-rich aromatic ring, opens up possibilities for a variety of chemical transformations and derivatizations.

The aldehyde functionality is a versatile handle for numerous reactions:

Condensation Reactions: It can readily undergo condensation with various nucleophiles, such as amines to form Schiff bases (imines), and with active methylene (B1212753) compounds in reactions like the Knoevenagel condensation.

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to a primary alcohol.

Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes.

The electron-rich aromatic ring is expected to be highly activated towards electrophilic aromatic substitution . Reactions such as nitration, halogenation, and Friedel-Crafts reactions would likely proceed under mild conditions, with the substitution pattern being directed by the powerful ortho, para-directing pyrrolidinyl group.

The pyrrolidinyl moiety itself could potentially be involved in further transformations, although this is less common. For instance, quaternization of the nitrogen atom would alter the electronic properties of the molecule.

Synergistic Integration of Experimental and Computational Approaches

A powerful strategy for elucidating the properties of understudied molecules like this compound is the synergistic integration of experimental and computational methods.

Computational chemistry , particularly using Density Functional Theory (DFT) , can provide valuable insights that can guide experimental work. DFT calculations can be used to:

Predict Molecular Geometry: Optimize the three-dimensional structure of the molecule, providing information on bond lengths and angles.

Calculate Spectroscopic Properties: Predict NMR chemical shifts and IR vibrational frequencies, which can be compared with experimental data to confirm the structure.

Analyze Electronic Structure: Determine the distribution of electron density, molecular orbital energies (HOMO-LUMO), and electrostatic potential, which can help in understanding the molecule's reactivity.

By combining computational predictions with experimental results, a more complete and nuanced understanding of the chemical behavior of this compound can be achieved. For example, DFT calculations could predict the most likely sites for electrophilic attack on the aromatic ring, which could then be verified experimentally. Similarly, computational modeling could help in interpreting complex NMR spectra. This integrated approach would be highly efficient in exploring the chemical landscape of this promising yet under-investigated compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.